Methoxyacetic acid (MAA) is a short-chain fatty acid and the primary metabolite of ethylene glycol monomethyl ether (EGME), a widely used industrial solvent. [, , , , , , , ] EGME is found in products like epoxy resin coatings, inks, cleaning agents, and aviation fluids. [] MAA is known to be a selective embryotoxin and is equipotent to EGME in inducing digit malformations. [] It is also known to cause spermatocyte death. [, , ]
Methoxyacetic acid, with the chemical formula , is classified as an organic compound and is recognized as the simplest ether carboxylic acid. It is a derivative of acetic acid where a hydrogen atom of the methyl group is substituted by a methoxy group. This compound is also referred to as methyl glycolic acid due to its structural similarity to glycolic acid, making it a significant compound in organic chemistry and industrial applications .
The synthesis of methoxyacetic acid can be achieved through several methods:
The molecular structure of methoxyacetic acid consists of a methoxy group () attached to a carbon atom that is further connected to a carboxylic acid group (). The structural formula can be represented as:
Key characteristics include:
Methoxyacetic acid participates in several chemical reactions:
The mechanism of action for methoxyacetic acid primarily involves its metabolic conversion in biological systems:
Methoxyacetic acid exhibits several notable physical and chemical properties:
Methoxyacetic acid has various applications across different fields:
Methoxyacetic acid (CH₃OCH₂COOH, CAS 625-45-6) is a colorless, viscous liquid organic compound with a distinctive fatty vinegar-like odor that becomes more pleasant upon dilution [1] [8]. This short-chain aliphatic carboxylic acid possesses several defining physicochemical properties that distinguish it from simple carboxylic acids like acetic acid. It exhibits a freezing point of 7-9°C and a boiling point of 202-204°C at standard atmospheric pressure [1] [8]. The density of methoxyacetic acid is 1.174 g/mL at 25°C, making it denser than water [1]. Its refractive index and vapor pressure characteristics contribute to its handling and reactivity profile in chemical processes. The compound demonstrates high water solubility, freely mixing with aqueous solutions, and is also soluble in alcohols, chloroform, and oils [1] [7].
The hygroscopic nature of methoxyacetic acid necessitates careful storage conditions, typically sealed in dry environments at room temperature to maintain purity [1]. The compound's flash point exceeds 230°F (>110°C), indicating moderate flammability risk under normal handling conditions. Its log P (octanol-water partition coefficient) value of -0.68 suggests higher hydrophilicity compared to longer-chain carboxylic acids, aligning with its high aqueous solubility [1]. This combination of properties—high solubility, moderate volatility, and liquid state at room temperature—makes methoxyacetic acid suitable for various synthetic applications despite significant handling challenges due to its corrosive nature and hygroscopicity.
Table 1: Key Physicochemical Properties of Methoxyacetic Acid
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₃H₆O₃ | |
Molecular Weight | 90.08 g/mol | |
Melting Point | 7-9°C (280-282 K) | Lit. value [1] [8] |
Boiling Point | 202-204°C (475-477 K) | Lit. value [1] [8] |
Density | 1.174 g/mL | At 25°C [1] |
Refractive Index | Not specified | |
Vapor Pressure | 1.8 mbar | At 20°C [8] |
Flash Point | >230°F (>110°C) | [1] |
Water Solubility | Freely soluble | Also soluble in alcohol, oils [1] |
Log P | -0.68 | [1] |
pKa | 3.57 | At 25°C [1] [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:The ¹H NMR spectrum of methoxyacetic acid reveals a simple proton environment consistent with its structure. The methyl group protons (-OCH₃) appear as a singlet at approximately δ 3.48 ppm, while the methylene group protons (-OCH₂-) resonate as a singlet at approximately δ 3.88 ppm [4]. The carboxylic acid proton (-COOH) typically appears as a broad singlet in the range of δ 11-12 ppm, though its exact position is solvent-dependent and may not always be observable due to exchange phenomena. The absence of additional splitting patterns confirms the absence of adjacent chiral centers or coupling partners, consistent with the symmetrical methyl group and the methylene group's equivalent protons. The chemical shift of the methylene protons is significantly downfield shifted compared to typical alkyl methylenes (δ 3-4 ppm vs δ 1-2 ppm) due to the electron-withdrawing effect of both the ether oxygen and the carboxylic acid group.
Infrared (IR) Spectroscopy:The infrared spectrum of methoxyacetic acid exhibits characteristic vibrational bands diagnostic of both the carboxylic acid and ether functional groups. The carbonyl (C=O) stretching vibration of the protonated carboxylic acid group appears as a strong, broad absorption in the range of 1720 cm⁻¹, shifted slightly from unconjugated carboxylic acids due to the electron-donating methoxy substituent [3]. The C-O stretching vibrations from both the carboxylic acid and ether functionalities appear as strong bands between 1000-1300 cm⁻¹, with specific absorptions at approximately 1200 cm⁻¹ (C-O of carboxylic acid) and 1100 cm⁻¹ (C-O-C of ether) [3]. The broad O-H stretch of the carboxylic acid dimer appears as a very broad absorption centered around 3000 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. Upon deprotonation to form the carboxylate anion, the carbonyl stretch disappears and is replaced by two new bands: the asymmetric COO⁻ stretch near 1600 cm⁻¹ and the symmetric COO⁻ stretch near 1400 cm⁻¹.
Mass Spectrometry (MS):Electron ionization mass spectrometry (EI-MS) of methoxyacetic acid shows a molecular ion peak at m/z 90, corresponding to its molecular weight (C₃H₆O₃) [4]. The fragmentation pattern reveals key diagnostic fragments: the base peak at m/z 45 likely arises from the [COOH]⁺ ion or [CH₃OCH₂]⁺ fragment, though the latter is less probable given typical fragmentation patterns. The prominent peak at m/z 60 corresponds to the McLafferty rearrangement product [CH₂=C(OH)₂]⁺ or potentially [CH₃OCH=OH]⁺, characteristic of carboxylic acids. Other significant fragments include m/z 29 ([HCO]⁺), m/z 31 ([CH₃O]⁺), m/z 43 ([CH₃OCH₂]⁺ minus H, or [CH₃CO]⁺), and m/z 15 ([CH₃]⁺) [4]. The fragmentation pattern provides structural confirmation of both the carboxylic acid and methoxyether functionalities.
Table 2: Key Spectroscopic Signatures of Methoxyacetic Acid
Spectroscopy | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.48 ppm (s, 3H) | -OCH₃ protons |
δ 3.88 ppm (s, 2H) | -OCH₂- protons | |
δ ~11.5 ppm (br s, 1H) | -COOH proton | |
IR | ~3000 cm⁻¹ (very broad) | O-H stretch (H-bonded carboxylic acid) |
~1720 cm⁻¹ (strong) | C=O stretch (carboxylic acid) | |
~1200 cm⁻¹ (strong) | C-O stretch (carboxylic acid) | |
~1100 cm⁻¹ (strong) | C-O-C stretch (ether) | |
MS (EI) | m/z 90 | Molecular ion [M]⁺ |
m/z 60 (base peak) | [CH₂=C(OH)₂]⁺ or [CH₃OCH=OH]⁺ | |
m/z 45 | [COOH]⁺ | |
m/z 43 | [CH₃OCH₂]⁺ minus H or [CH₃CO]⁺ | |
m/z 31 | [CH₃O]⁺ | |
m/z 29 | [HCO]⁺ | |
m/z 15 | [CH₃]⁺ |
Methoxyacetic acid exhibits enhanced acidity compared to its parent compound, acetic acid, due to the electron-donating nature of the methoxy substituent (-OCH₃). The experimentally determined pKa value of methoxyacetic acid is 3.57 at 25°C, making it significantly stronger than acetic acid (pKa 4.76) and slightly stronger than glycolic acid (HOCH₂COOH, pKa 3.83) [1] [8]. This enhanced acidity arises from the inductive effect of the oxygen atom in the β-position relative to the carboxylic acid group. While alkyl groups are typically electron-donating and stabilize the protonated acid form (increasing pKa), the oxygen atom in the methoxy group possesses a significant electronegativity that creates a competing electron-withdrawing inductive effect through the σ-bonds. This effect stabilizes the carboxylate anion formed upon deprotonation by delocalizing the negative charge, thereby lowering the pKa.
The precise pKa determination is typically performed using potentiometric titration in aqueous solutions under controlled temperature conditions (25°C). The pH of a 100g/L aqueous solution is approximately 1.6, reflecting the significant dissociation even at relatively high concentrations [1]. The thermodynamics of ionization have been studied, with gas-phase deprotonation enthalpy (ΔrH°) measured at 1431 ± 8.8 kJ/mol and the corresponding Gibbs free energy (ΔrG°) at 1403 ± 8.4 kJ/mol, values obtained from gas-phase proton transfer equilibrium measurements [2]. These values are consistent with its classification as a moderately strong aliphatic carboxylic acid. The methoxy group's influence on acidity demonstrates the complex interplay between inductive effects and solvation energies in determining carboxylic acid strength. The low solvation energy of the methoxy group partially offsets the electron-withdrawing effect but does not negate the overall acid-strengthening nature of this substituent in aqueous solution.
Methoxyacetic acid displays distinctive reactivity patterns when compared to structurally similar short-chain carboxylic acids such as acetic acid (CH₃COOH), propionic acid (CH₃CH₂COOH), and glycolic acid (HOCH₂COOH). This divergence stems primarily from the electronic and steric influence of its methoxyether functional group (-OCH₃).
Acidity Comparison:As discussed, methoxyacetic acid (pKa 3.57) is substantially stronger than acetic acid (pKa 4.76) and propionic acid (pKa 4.87) due to the electron-withdrawing inductive effect of the β-oxygen [1] [8]. However, it is slightly weaker than glycolic acid (pKa 3.83), where the β-hydroxyl group exerts a stronger electron-withdrawing effect. This positions methoxyacetic acid within a unique reactivity window among common C2 and C3 carboxylic acids.
Esterification Kinetics:Methoxyacetic acid participates in Fischer esterification reactions with alcohols under acid catalysis, forming esters like methoxyacetates (e.g., methoxyacetic acid, 6-ethyl-3-octyl ester [C₁₃H₂₆O₃]) [5]. Its reactivity in esterification differs from simpler acids due to the polar ether linkage. While the methoxy group is less electron-withdrawing than the hydroxyl in glycolic acid, it lacks the hydrogen-bonding capability that can complicate glycolic acid esterification. Compared to acetic or propionic acid, methoxyacetic acid exhibits moderately reduced esterification rates. This can be attributed to a combination of electronic factors (the electron-donating resonance contribution of the methoxy group slightly reduces the electrophilicity of the carbonyl carbon) and potential steric factors influencing the formation of the tetrahedral intermediate during the addition-elimination mechanism [6]. Bulkier alcohols further reduce the reaction rate, consistent with the mechanism involving sterically constrained intermediates.
Nucleophilic Substitution:The presence of the ether oxygen significantly influences reactions targeting the hydroxyl group of the carboxylic acid. Methoxyacetic acid readily forms acyl chlorides upon treatment with reagents like thionyl chloride (SOCl₂) [6]. The reaction proceeds via nucleophilic attack of the carboxyl oxygen on sulfur, followed by chloride displacement. The rate of acyl chloride formation is generally faster for methoxyacetic acid than for acetic acid due to the increased nucleophilicity of the carbonyl oxygen imparted by the electron-donating resonance effect of the methoxy group, which outweighs its inductive withdrawal in this specific reaction where nucleophilicity, not carbonyl electrophilicity, is key. This contrasts with the behavior observed in esterification.
Reduction Behavior:Like other carboxylic acids, methoxyacetic acid can be reduced to the corresponding primary alcohol, 2-methoxyethanol (CH₃OCH₂CH₂OH), using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) [6] [9]. The reaction requires stoichiometric amounts of LiAlH₄, producing the alkoxide salt which must be hydrolyzed to release the alcohol. Notably, milder reducing agents like sodium borohydride (NaBH₄) are ineffective for reducing carboxylic acids, including methoxyacetic acid, though they may react to liberate hydrogen gas and form salts [6]. The reduction rate of methoxyacetic acid by LiAlH₄ is comparable to that of acetic and propionic acids but potentially slower than that of α-hydroxy acids like glycolic acid due to chelation effects in the latter. Unlike β-keto acids, methoxyacetic acid does not undergo decarboxylation under mild conditions. Strong oxidative decarboxylation, as in the Hunsdiecker reaction (using Ag salts and Br₂), would theoretically yield bromomethyl methyl ether (BrCH₂OCH₃), but this specific reaction on methoxyacetic acid is not commonly reported, likely due to the lability of the product and competing reactions at the ether oxygen.
Table 3: Comparative Properties and Reactivity of Short-Chain Carboxylic Acids
Property/Reactivity | Methoxyacetic Acid (CH₃OCH₂COOH) | Acetic Acid (CH₃COOH) | Propionic Acid (CH₃CH₂COOH) | Glycolic Acid (HOCH₂COOH) |
---|---|---|---|---|
Molecular Formula | C₃H₆O₃ | C₂H₄O₂ | C₃H₆O₂ | C₂H₄O₃ |
Molecular Weight (g/mol) | 90.08 | 60.05 | 74.08 | 76.05 |
pKa (25°C) | 3.57 | 4.76 | 4.87 | 3.83 |
Boiling Point (°C) | 202-204 | 118 | 141 | Decomposes |
Key Functional Groups | Carboxylic acid, Ether | Carboxylic acid | Carboxylic acid | Carboxylic acid, Alcohol |
Esterification Rate | Moderate | Fast | Fast | Moderate/Slow (chelation) |
Acyl Chloride Formation | Fast | Moderate | Moderate | Moderate (H-bonding) |
Reducible to Alcohol? | Yes (LiAlH₄) | Yes (LiAlH₄) | Yes (LiAlH₄) | Yes (LiAlH₄) |
Decarboxylation | No (mild conditions) | No | No | No |
Primary Stabilizing Factor for Conjugate Base | Inductive effect (-I σ) of β-O | N/A (reference) | Hyperconjugation (alkyl) | Inductive effect (-I σ) of β-OH |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7